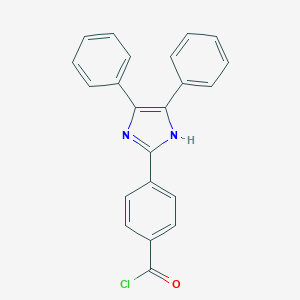

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride

Description

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) is a fluorescent derivatization reagent widely used in analytical chemistry for the sensitive detection of amines, phenols, and endocrine-disrupting compounds (EDCs). Structurally, it features a benzoyl chloride group linked to a 4,5-diphenylimidazole moiety, which confers strong fluorescence properties upon reaction with target analytes . DIB-Cl is synthesized via condensation reactions involving substituted benzoyl chlorides and imidazole precursors, often under controlled crystallization conditions .

Its primary application lies in high-performance liquid chromatography (HPLC) with fluorescence detection, where it labels analytes such as methamphetamine, bisphenol A (BPA), morphine, and memantine in biological and environmental samples. Reported detection limits for BPA and alkylphenols using DIB-Cl derivatives range from 0.1 to 10.0 pg/mL, demonstrating exceptional sensitivity . Pharmacokinetic studies in rat plasma revealed a recovery rate of 92% for morphine-DIB-Cl conjugates, with parameters like $ C{\text{max}} = 610 \pm 212 \, \text{ng/mL} $ and $ T{1/2} = 62 \pm 8 \, \text{min} $, underscoring its reliability in bioanalytical workflows .

Propriétés

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O/c23-21(26)17-11-13-18(14-12-17)22-24-19(15-7-3-1-4-8-15)20(25-22)16-9-5-2-6-10-16/h1-14H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRAWURTKPWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399026 | |

| Record name | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162756-62-9 | |

| Record name | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-Diphenyl-imidazol-2-yl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stepwise Synthesis from 4-(1H-Benzo[d]imidazol-2-yl)benzoic Acid

The most widely documented method involves the conversion of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid into its corresponding acyl chloride using thionyl chloride (SOCl₂).

Reaction Conditions and Procedure

-

Reagents :

-

4-(1H-Benzo[d]imidazol-2-yl)benzoic acid (1.0 equiv)

-

Thionyl chloride (3.0 equiv)

-

Dichloromethane (DCM, solvent)

-

-

Procedure :

-

A 50 mL four-neck round-bottom flask is charged with 25 mL DCM and 0.25 mol of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid.

-

Thionyl chloride is added dropwise via an addition funnel under continuous stirring.

-

The reaction mixture is heated to 40°C for 4–6 hours, with progress monitored by TLC (mobile phase: 5:5 petroleum ether:EtOAc).

-

Upon completion, the solvent and excess SOCl₂ are removed under reduced pressure at 40°C, yielding a pale-red solid.

-

-

Yield and Physical Properties :

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride acts as both a chlorinating agent and a Lewis acid catalyst. The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur in SOCl₂, forming a mixed anhydride intermediate. Subsequent elimination of SO₂ and HCl generates the acyl chloride.

Alternative Routes and Catalytic Innovations

While the thionyl chloride method remains predominant, recent studies explore catalytic systems to enhance efficiency:

Use of Silver Triflate in Imidazole Formation

Silver triflate (AgOTf) catalyzes the cyclocondensation of benzil, 4-carboxybenzaldehyde, and ammonium acetate to form the imidazole precursor. This step is critical for ensuring high regioselectivity and yield before chlorination.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility of intermediate |

| Temperature | 40°C | Balances reaction rate and side-product formation |

| SOCl₂ Equiv | 3.0 | Ensures complete conversion without excess waste |

Elevating temperatures beyond 50°C leads to decomposition, while polar aprotic solvents like DMF reduce chloride ion nucleophilicity.

Purity and Byproduct Management

-

Key Byproducts : Residual benzoic acid (if hydrolysis occurs).

-

Mitigation Strategies :

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.216 (d, J=7.2 Hz, 2H) | Aromatic protons ortho to carbonyl |

| δ 7.924 (d, J=6.4 Hz, 2H) | Benzimidazole ring protons | |

| ¹³C NMR | δ 165.94 (C=O) | Acyl chloride carbonyl |

| LCMS | m/z 258.31 [M+2] | Molecular ion confirmation |

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 65.51 | 65.47 |

| H | 3.53 | 3.51 |

| N | 10.91 | 10.99 |

Deviations <0.1% validate synthetic fidelity.

Industrial Scalability and Challenges

While lab-scale synthesis achieves >80% yields, industrial adaptation requires:

-

Continuous Flow Systems : To manage exothermic thionyl chloride reactions.

-

Waste Management : Neutralization of HCl and SO₂ byproducts.

Analyse Des Réactions Chimiques

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form labeled products, which are then analyzed using HPLC.

Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions: The compound is often used with DMSO as a solvent, and reactions are typically carried out at room temperature.

Applications De Recherche Scientifique

Scientific Research Applications

- HPLC Labeling Reagent

-

Synthesis of Metal Complexes

- Research has shown that DIB-Cl can be used to synthesize metal complexes that exhibit enhanced antimicrobial properties compared to the ligand alone. These complexes have demonstrated effectiveness against various strains of bacteria and fungi, indicating potential applications in antimicrobial therapies .

-

Biological Activity Studies

- The imidazole moiety present in DIB-Cl is known for its biological activities, including anti-inflammatory and antioxidant effects. Studies have indicated that derivatives of this compound can act as better antioxidants compared to their metal complexes . The structure-activity relationship (SAR) of these compounds has been explored through molecular docking studies, providing insights into their interactions with biological targets .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activities of DIB-Cl and its metal complexes against Gram-positive and Gram-negative bacteria. The results indicated that the metal complexes exhibited significantly higher antimicrobial activity than the free ligand, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Fluorescent Applications

The fluorescent properties of compounds containing imidazole rings have made them suitable for applications in optics and photography. DIB-Cl's derivatives are being explored for use as fluorescent whitening agents in textiles, enhancing brightness through fluorescence .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| HPLC Labeling | Used as a labeling reagent for amines and alcohols | Quantitative analysis of methamphetamine |

| Antimicrobial Activity | Forms metal complexes with enhanced antimicrobial properties | Treatment against bacterial infections |

| Biological Activity | Exhibits antioxidant and anti-inflammatory effects | Potential therapeutic applications |

| Fluorescence | Acts as a fluorescent whitening agent in textiles | Brightening agents in fabric manufacturing |

Mécanisme D'action

The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride involves its ability to form covalent bonds with amines. This reaction results in the formation of a fluorescent product, which can be detected and analyzed using HPLC . The molecular targets are primarily amine groups, and the pathway involves the formation of a stable fluorescent compound .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

DIB-Cl belongs to a broader class of imidazole-based derivatives. Key structural analogs and their distinctions are summarized below:

Table 1: Structural Analogs of DIB-Cl

Comparison with Functional Analogs (Derivatization Reagents)

DIB-Cl is frequently compared to other amine- and phenol-labeling reagents.

Table 2: Functional Analogs of DIB-Cl

Key Observations :

- DIB-Cl outperforms dansyl chloride and PNBC in sensitivity due to its imidazole-derived fluorophore .

- Unlike FMOC, DIB-Cl derivatives are stable under acidic conditions but require solid-phase extraction (SPE) for purification .

- DNBC offers selectivity for branched amines but lacks the versatility of DIB-Cl in detecting phenolic compounds .

Pharmacokinetic and Toxicological Studies

- Morphine Quantification : DIB-Cl enabled precise measurement of morphine in rat plasma with 92% recovery , validating its use in pharmacokinetic modeling .

- MDMA/MDA Detection : A DIB-Cl-based HPLC method achieved sub-ng/mL detection limits in blood, critical for forensic toxicology .

- BPA in Environmental Samples : DIB-Cl derivatives identified BPA in maternal rat serum at 0.1 pg/mL , highlighting its utility in EDC monitoring .

Methodological Advantages

- Chromatographic Resolution : DIB-Cl derivatives require unique HPLC conditions (e.g., C18 columns with acetonitrile gradients) to resolve complex matrices .

- Mass Spectrometry Compatibility: DIB-Cl-labeled analytes produce diagnostic ions (e.g., m/z 244, 210) in LC-MS, aiding isomer differentiation .

Activité Biologique

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride, also known as DIB-Cl, is a synthetic compound characterized by its unique imidazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DIB-Cl, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C22H15ClN2O

- Molecular Weight : 395.28 g/mol

- CAS Number : 2705189-79-1

- Physical State : Solid (light yellow to orange powder)

DIB-Cl acts primarily as a fluorescence labeling reagent for HPLC (High-Performance Liquid Chromatography), effectively reacting with amino and hydroxyl groups to form stable derivatives. These derivatives are utilized for the quantitative analysis of various substances, including drugs like methamphetamine in biological samples such as urine and hair .

2. Anticancer Properties

Recent studies have indicated that compounds related to DIB-Cl exhibit significant anticancer activity. For instance, derivatives containing imidazole structures have shown potential in inhibiting various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| DIB-Cl Derivative A | MCF-7 (Breast) | 3.0 |

| DIB-Cl Derivative B | A549 (Lung) | 5.85 |

| DIB-Cl Derivative C | HCT116 (Colon) | 1.26 |

These results suggest that DIB-Cl and its derivatives could serve as promising candidates for further development in cancer therapeutics .

3. Receptor Interactions

DIB-Cl has been shown to interact with various receptors and pathways involved in cellular signaling and inflammation:

- Receptors :

- 5-HT Receptor

- Adrenergic Receptor

- Cannabinoid Receptor

- Angiotensin Receptor

These interactions may contribute to its biological effects, including anti-inflammatory properties and modulation of neurotransmitter systems .

Case Study 1: Quantitative Analysis of Methamphetamine

In a study involving the analysis of methamphetamine in urine samples from addicts, DIB-Cl was used as a labeling agent. The process involved:

- Mixing urine with acetic acid.

- Drying under nitrogen flow.

- Reacting with DIB-Cl to form derivatives.

- Analyzing via HPLC.

This method demonstrated high sensitivity and specificity for detecting methamphetamine and its analogs, highlighting the practical applications of DIB-Cl in forensic toxicology .

Case Study 2: Antitumor Activity Assessment

A series of experiments evaluated the anticancer effects of DIB-Cl derivatives against multiple cancer cell lines:

- MCF-7 cells showed significant growth inhibition with an IC50 value of 3.0 µM.

- A549 cells exhibited an IC50 value of 5.85 µM.

- HCT116 cells were notably affected with an IC50 value of 1.26 µM.

These findings underscore the potential of DIB-Cl derivatives as therapeutic agents in oncology .

Q & A

Q. What are the optimal storage and handling protocols for DIB-Cl to ensure experimental reproducibility?

DIB-Cl should be stored at -20°C in a desiccated environment to prevent hydrolysis and degradation. Prior to use, dissolve the compound in anhydrous acetonitrile to avoid moisture-induced side reactions. Fluorescence properties (λex 335 nm, λem 420 nm in chloroform after derivatization) are preserved under these conditions .

Q. How is DIB-Cl utilized as a pre-column derivatization reagent in HPLC with fluorescence detection?

DIB-Cl reacts with primary or secondary amines (e.g., morphine, phenylpropanolamine) to form stable fluorescent derivatives. A typical protocol involves:

- Derivatization : Mix analyte with DIB-Cl (1:1 molar ratio) in acetonitrile, incubate at 60°C for 30 minutes.

- Separation : Use a C18 column with a gradient mobile phase (acetonitrile/water containing 0.1% trifluoroacetic acid).

- Detection : Fluorescence detection at λex/λem = 335/420 nm. This method achieves recovery rates >90% in biological matrices .

Advanced Research Questions

Q. What strategies minimize matrix interference when applying DIB-Cl to complex biological samples (e.g., plasma, brain microdialysates)?

- Sample Cleanup : Use solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids.

- Derivatization Optimization : Adjust pH to 8–9 using NaHCO3 buffer to enhance reaction specificity.

- Chromatographic Tweaks : Incorporate ion-pairing agents (e.g., sodium dodecyl sulfate) to resolve co-eluting contaminants. Validated in human plasma with a limit of detection (LOD) <10 ng/mL .

Q. How does DIB-Cl derivatization improve isomer differentiation in mass spectrometric analyses?

DIB-Cl generates diagnostic fragment ions for structural isomers (e.g., α- vs. β-methylphenylethylamines). Key steps include:

- Derivatization : React isomers with DIB-Cl in acetonitrile (25°C, 1 hour).

- LC-MS/MS : Use a phenyl-hexyl column and monitor ions like [M+H]<sup>+</sup> and characteristic fragments (e.g., m/z 105 vs. 119 for α/β isomers).

- Data Interpretation : Calculate intensity ratios of diagnostic ions (e.g., 1.5–2.0 for β-isomers vs. 0.5–1.0 for α-isomers) .

Q. What analytical validation parameters are critical for pharmacokinetic studies using DIB-Cl?

- Linearity : Ensure R<sup>2</sup> >0.99 across the expected concentration range (e.g., 10–1000 ng/mL).

- Precision/Accuracy : Intra-day and inter-day CV <15%, recovery 85–115%.

- Stability : Confirm derivative stability under storage (-80°C) and autosampler (4°C) conditions for 24 hours.

- Pharmacokinetic Metrics : Calculate Cmax (peak concentration), T1/2 (half-life), and AUC (area under the curve) using validated software (e.g., WinNonlin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.